molecular formula C8H10N4 B2928214 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 82703-33-1

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2928214
CAS No.: 82703-33-1
M. Wt: 162.196
InChI Key: PXHWVPTTWWSNJU-UHFFFAOYSA-N
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Description

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the use of microwave-assisted reactions, which offer a robust and efficient approach for the preparation of pyrrolopyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research, particularly in the development of antitubercular agents. Derivatives of pyrrolopyrimidine have been studied for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory effects .

Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. It has been identified as a core scaffold for the development of selective inhibitors targeting specific kinases involved in cancer and other diseases .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as electronic and optical materials. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .

Comparison with Similar Compounds

Uniqueness: 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWVPTTWWSNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC=NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-33-1
Record name 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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